

An In-Depth Technical Guide to Xanthoanthrafil (C₁₉H₂₃N₃O₆)

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Compound of Interest

Compound Name: Xanthoanthrafil

Cat. No.: B029224

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Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor with the molecular formula C₁₉H₂₃N₃O₆. This synthetic compound shares a mechanism of action with clinically approved drugs for erectile dysfunction, such as sildenafil, by preventing the degradation of cyclic guanosine monophosphate (cGMP). However, **Xanthoanthrafil** is not approved for therapeutic use and has been identified as an undeclared adulterant in dietary supplements.^[1] This technical guide provides a comprehensive overview of the available scientific information on **Xanthoanthrafil**, including its chemical properties, analytical identification methods, mechanism of action, and the current understanding of its biological effects. Due to its status as an unapproved substance, publicly available data on its synthesis, specific quantitative bioactivity, and pharmacokinetics are limited. This document compiles existing knowledge and presents logical frameworks for its synthesis and experimental evaluation based on related compounds.

Chemical and Physical Properties

Xanthoanthrafil is a benzamide derivative with a molecular weight of 389.408 g/mol.^[1] Its chemical structure and key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C19H23N3O6	[1]
Molecular Weight	389.408 g/mol	[1]
IUPAC Name	N-[(3,4-dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide	[1]
Synonyms	Benzamidenafil	[1]
CAS Number	1020251-53-9	[1]
Appearance	Not explicitly reported, likely a solid	
Solubility	Not explicitly reported	

Analytical Identification and Characterization

The seminal work on the identification of **Xanthoanthrafil** was conducted by Zou et al. (2008), who isolated and characterized the compound from an adulterated herbal supplement. The analytical techniques employed provide a robust protocol for its identification.

Experimental Protocol: Isolation and Identification

Objective: To isolate and identify **Xanthoanthrafil** from a complex matrix (e.g., a dietary supplement).

Methodology:

- Sample Preparation:
 - Homogenize the solid sample (e.g., capsule contents).
 - Extract the active compound using a suitable organic solvent such as methanol or acetonitrile.

- Filter the extract to remove insoluble excipients.
- Concentrate the filtrate under reduced pressure.
- Chromatographic Separation (HPLC):
 - System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
 - Column: A reversed-phase C18 column is suitable for separating compounds of this polarity.
 - Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
 - Detection: Monitor the elution profile at a wavelength where the compound exhibits strong absorbance (e.g., around 290 nm and 312 nm as reported for similar compounds).
 - Fraction Collection: Collect the peak corresponding to **Xanthoanthrafil** for further characterization.
- Structure Elucidation:
 - Mass Spectrometry (MS):
 - Employ Electrospray Ionization (ESI) in positive ion mode.
 - High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
 - Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Acquire ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure and assign all proton and carbon signals.
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum to identify characteristic functional groups such as N-H, C=O (amide), and NO₂ (nitro) stretches.

Expected Analytical Data

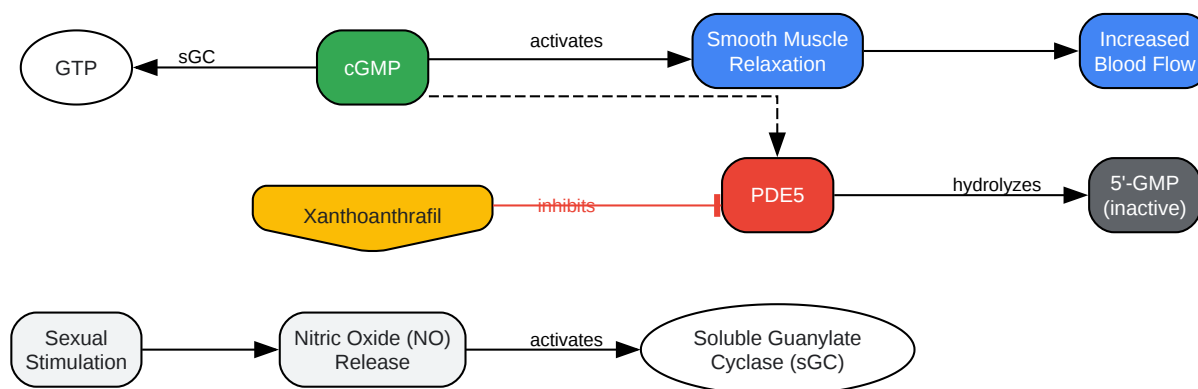
Technique	Expected Result
HPLC-UV	A distinct peak at a specific retention time with UV maxima around 290 nm and 312 nm.
HRMS (ESI+)	A protonated molecule $[\text{M}+\text{H}]^+$ with an m/z corresponding to the exact mass of $\text{C}_{19}\text{H}_{24}\text{N}_3\text{O}_6^+$.
MS/MS	Characteristic fragmentation pattern showing losses of functional groups.
^1H NMR	Signals corresponding to aromatic protons, the dimethoxybenzyl group, the hydroxypropylamino side chain, and amide N-H.
^{13}C NMR	Resonances for all 19 carbon atoms, including those of the aromatic rings, methoxy groups, amide carbonyl, and aliphatic side chain.
IR	Absorption bands for N-H stretching, C=O stretching (amide), and asymmetric/symmetric stretching of the NO ₂ group.

Mechanism of Action: PDE5 Inhibition

Xanthoanthrafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), converting it to the inactive 5'-GMP. In the context of erectile function, nitric oxide (NO) is released in the corpus cavernosum during sexual stimulation, which activates guanylate cyclase to produce cGMP.

cGMP then acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow. By inhibiting PDE5, **Xanthoanthrafil** prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response.

Signaling Pathway



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Caption: PDE5 Inhibition Signaling Pathway by **Xanthoanthrafil**.

Experimental Protocols for Biological Activity

In Vitro PDE5 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of **Xanthoanthrafil** against the PDE5 enzyme.

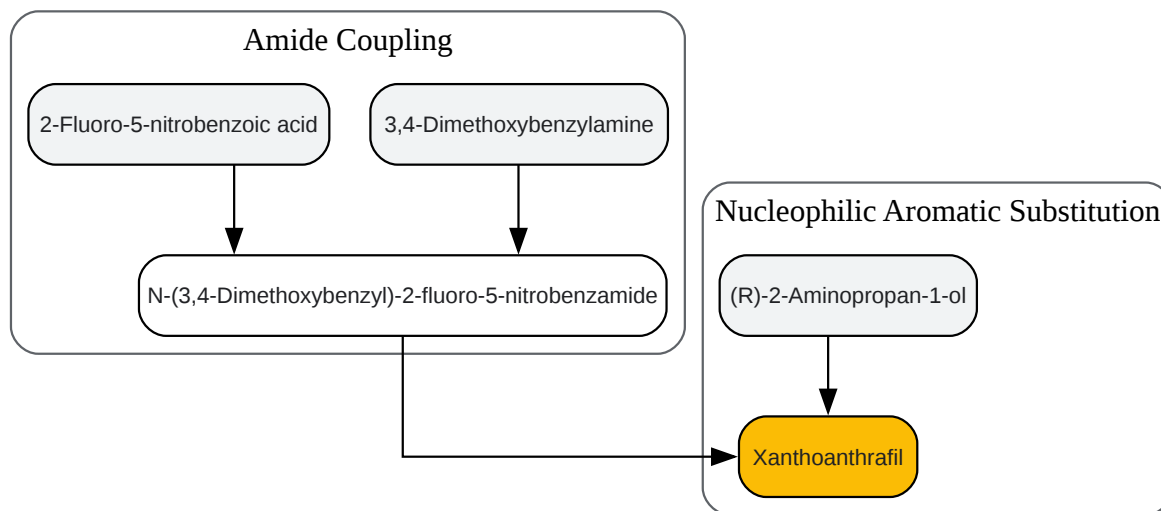
Methodology:

- Reagents and Materials:
 - Recombinant human PDE5 enzyme.
 - cGMP substrate.
 - Snake venom nucleotidase (for converting 5'-GMP to guanosine and phosphate).

- A phosphate detection reagent (e.g., Malachite Green).
- **Xanthoanthrafil** (test compound) and a known PDE5 inhibitor (positive control, e.g., sildenafil).
- Assay buffer (e.g., Tris-HCl with MgCl₂).
- 96-well microplates.
- Microplate reader.
- Procedure:
 - Prepare serial dilutions of **Xanthoanthrafil** and the positive control in the assay buffer.
 - In a 96-well plate, add the PDE5 enzyme to each well (except for the negative control).
 - Add the diluted test compound or control to the respective wells.
 - Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the cGMP substrate.
 - Incubate for a specific duration to allow for enzymatic reaction.
 - Stop the reaction (e.g., by adding a stopping reagent).
 - Add snake venom nucleotidase and incubate to convert 5'-GMP to phosphate.
 - Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
 - Calculate the percentage of inhibition for each concentration of **Xanthoanthrafil**.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis Workflow

While a specific, published synthesis protocol for **Xanthoanthrafil** is not readily available, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of benzamides.



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Caption: Plausible Synthesis Workflow for **Xanthoanthrafil**.

Pharmacokinetic Properties

Specific pharmacokinetic data for **Xanthoanthrafil** (e.g., C_{max}, T_{max}, bioavailability, half-life) are not available in the public domain. However, based on its structural similarity to other PDE5 inhibitors, a general pharmacokinetic profile can be inferred. It is likely orally absorbed and metabolized by cytochrome P450 enzymes in the liver. The pharmacokinetic properties of sildenafil are provided below for comparative purposes.

Parameter	Sildenafil (for comparison)
Bioavailability	~40%
Tmax (time to peak plasma concentration)	~60 minutes
Protein Binding	~96%
Metabolism	Hepatic (primarily CYP3A4)
Elimination Half-life	3-4 hours
Excretion	Primarily in feces (~80%) and urine (~13%) as metabolites

Conclusion

Xanthoanthrafil (Benzamidenafil) is a synthetic PDE5 inhibitor that has been identified as an adulterant in so-called "natural" sexual enhancement supplements. While its mechanism of action is well-understood to be the inhibition of cGMP degradation, a comprehensive biological and pharmacological characterization is lacking in publicly accessible literature. The analytical methods for its detection and identification are well-established. Further research is required to determine its full pharmacokinetic profile, safety, and efficacy. The information provided in this guide serves as a foundational resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development who may encounter or investigate this compound.

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References

- 1. researchgate.net [researchgate.net]
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[<https://www.benchchem.com/product/b029224#molecular-formula-c19h23n3o6-of-xanthoanthrafil>]

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